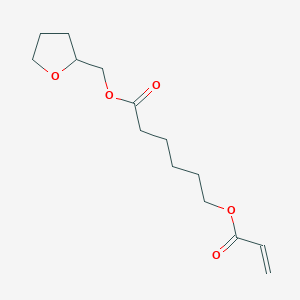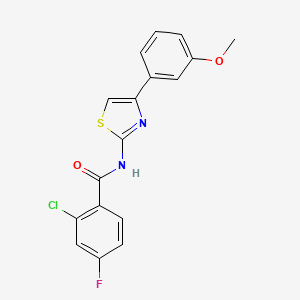![molecular formula C17H18S B14135457 [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene CAS No. 89113-73-5](/img/structure/B14135457.png)
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a sulfanyl group attached to a phenylpentene chain, which is further connected to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-phenylpent-4-en-1-ol with thiophenol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylpentene and benzene rings .
Industrial Production Methods
similar compounds are often synthesized using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the phenylpentene chain can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the phenylpentene chain and benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Phenyl-4-penten-1-yl)sulfanyl]benzene
- [(2-Phenylsulfanyl)ethyl]benzene
- [(2-Phenylsulfonyl)ethyl]benzene
Uniqueness
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is unique due to the presence of both a phenylpentene chain and a sulfanyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89113-73-5 |
|---|---|
Fórmula molecular |
C17H18S |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
2-phenylpent-4-enylsulfanylbenzene |
InChI |
InChI=1S/C17H18S/c1-2-9-16(15-10-5-3-6-11-15)14-18-17-12-7-4-8-13-17/h2-8,10-13,16H,1,9,14H2 |
Clave InChI |
FMJBIMXXSATACP-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


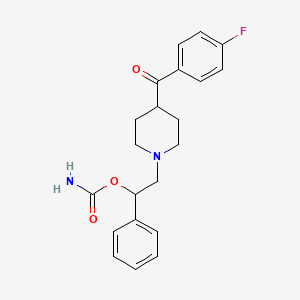
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
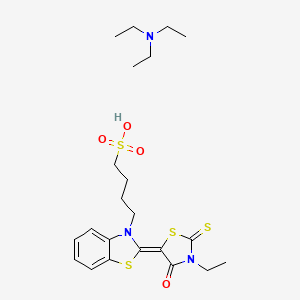
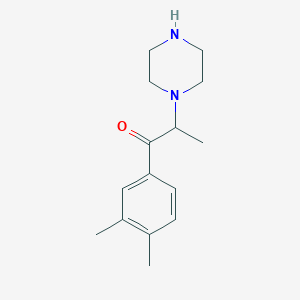
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
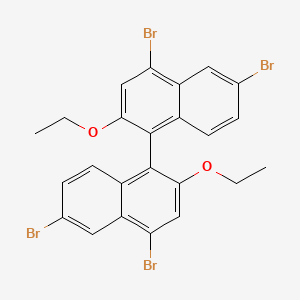
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)
